Perbromic acid

BrHO4

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

BrHO4

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Perbromic acid is an inorganic compound with the chemical formula HBrO₄. It is characterized as a colorless liquid that is highly unstable and acts as a strong acid and oxidizing agent. The oxidation state of bromine in perbromic acid is +7, making it the most unstable of the halogen(VII) oxoacids. Upon standing, perbromic acid decomposes rapidly into bromic acid and oxygen, releasing toxic brown bromine vapors . It is important to note that while dilute solutions of perbromic acid are slow oxidizing agents, concentrated solutions can act more aggressively, oxidizing various substances rapidly .

Perbromic acid is synthesized primarily through the protonation of the perbromate ion. This process typically involves the following methods:

- Reaction with Strong Acids: Perbromates can be treated with strong acids like sulfuric acid to yield perbromic acid.

- Electrochemical Methods: Some recent studies have explored electrochemical synthesis methods for producing perbromate ions, which can subsequently be converted to perbromic acid .

- Radiolysis: Historical methods include generating perbromic acid through the decay of radioactive selenate samples exposed to gamma radiation, which leads to the formation of bromine crystals that react with water .

Research on the interactions involving perbromic acid primarily focuses on its reactivity with various substrates:

- Redox Reactions: Studies indicate that perbromic acid can engage in redox reactions with metals and other reducing agents.

- Catalytic Decomposition: The presence of certain metal ions can catalyze the decomposition of perbromic acid into less reactive species, thereby influencing its stability and reactivity .

Perbromic acid shares similarities with other halogen oxoacids, particularly those containing bromine or chlorine. Below is a comparison highlighting its uniqueness:

| Compound | Formula | Oxidation State | Stability | Key Characteristics |

|---|---|---|---|---|

| Perbromic Acid | HBrO₄ | +7 | Unstable | Strong oxidizer, decomposes rapidly |

| Bromic Acid | HBrO₃ | +5 | More stable | Less potent oxidizer than perbromic acid |

| Chloric Acid | HClO₃ | +5 | Stable | Stronger oxidizer than bromic acids |

| Perchloric Acid | HClO₄ | +7 | Very stable | Extremely strong oxidizer |

| Iodic Acid | HIO₃ | +5 | Stable | Weaker oxidizing agent compared to bromine acids |

Perbromic acid's unique feature lies in its extreme instability and powerful oxidizing capability at higher concentrations compared to other halogen oxoacids .

The quest to synthesize perbromic acid began in the early 20th century but remained unsuccessful until 1968. Initial attempts to oxidize bromate (BrO₃⁻) using strong oxidizers like chlorine or ozone failed due to bromine’s thermodynamic instability in the +7 state. A breakthrough occurred when Appelman and Studier utilized radiochemical transmutation: selenium-83 in selenate (SeO₄²⁻) underwent β-decay to form perbromate (BrO₄⁻), which was then protonated to yield perbromic acid. This method confirmed the compound’s existence but produced only trace quantities.

Radiochemical Synthesis via Selenium-83 Beta Decay

The radiochemical method involves neutron irradiation of selenium-82 to produce radioactive selenium-83, which is incorporated into selenate salts. During β-decay, selenium transmutes into bromine-83, forming perbromate ions:

$$

^{83}\text{SeO}4^{2-} \rightarrow ^{83}\text{BrO}4^- + \beta^-

$$

Protonation with concentrated sulfuric acid yields perbromic acid. While this method validated perbromic acid’s stability, it is impractical for large-scale production due to low yields and radioactive handling requirements.

Direct Chemical Oxidation Methods

Xenon Difluoride-Mediated Bromate Oxidation

Xenon difluoride (XeF₂) acts as a fluoride ion donor and oxidizer in acidic media, converting bromate to perbromate:

$$

\text{BrO}3^- + \text{XeF}2 + \text{H}2\text{O} \rightarrow \text{BrO}4^- + \text{Xe} + 2\text{HF}

$$

This reaction proceeds at room temperature but requires stoichiometric XeF₂, making it cost-prohibitive for industrial use.

Fluorine Oxidation in Alkaline Media

Fluorine gas oxidizes bromate in alkaline solutions, offering higher scalability:

$$

\text{BrO}3^- + \text{F}2 + 2\text{OH}^- \rightarrow \text{BrO}4^- + 2\text{F}^- + \text{H}2\text{O}

$$

Yields exceed 80% under optimized conditions (pH > 12, 25°C). However, fluorine’s extreme reactivity and toxicity necessitate specialized equipment.

Electrochemical Synthesis Pathways

Electrolysis of bromate solutions using boron-doped diamond (BDD) electrodes enables direct oxidation to perbromate. Key parameters include:

| Parameter | Bromate Production (0°C) | Perbromate Production (>10°C) |

|---|---|---|

| Current Density | 50–500 A/m² | 500–5000 A/m² |

| Temperature | 0°C | 10–30°C |

| Selectivity | 95% | 70–85% |

BDD electrodes minimize side reactions, but energy costs and electrode degradation limit industrial adoption.

Hypobromite-Bromate Reaction Mechanisms in Alkaline Solutions

In concentrated sodium hypobromite (NaOBr) solutions, bromate (BrO₃⁻) and hypobromite (BrO⁻) undergo slow comproportionation:

$$

\text{BrO}3^- + \text{BrO}^- \rightarrow 2\text{BrO}4^-

$$

This reaction, catalyzed by trace metals, achieves 60–70% conversion over 72 hours at pH 13. While avoiding hazardous oxidizers, the method’s sluggish kinetics hinder practical application.

Challenges in Macro-Scale Production

- Instability: Perbromic acid decomposes autocatalytically above 6 M concentration, releasing oxygen and bromine vapors.

- Oxidizer Requirements: Fluorine and XeF₂ are expensive and hazardous.

- Energy Intensity: Electrolysis demands high current densities, increasing operational costs.

- Byproduct Management: Competing reactions often yield bromite (BrO₂⁻) or bromide (Br⁻), necessitating costly purification.

Key Reactions in Perbromic Acid Synthesis

Perbromic acid (chemical formula HBrO₄) represents a significant compound in halogen chemistry, with its corresponding perbromate salts offering valuable insights into its structural properties [5]. Crystallographic studies of perbromate salts have revealed important structural features that help understand the fundamental nature of this compound [2].

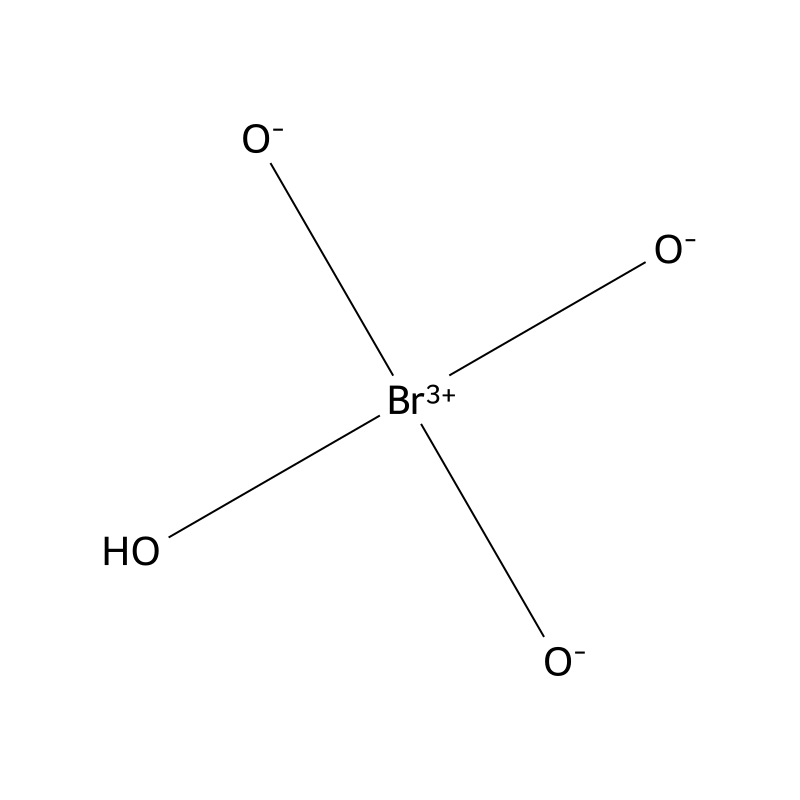

The perbromate ion (BrO₄⁻) displays a tetrahedral geometry in its crystalline state, with bromine occupying the central position surrounded by four oxygen atoms [5]. X-ray diffraction studies of sodium perbromate monohydrate (NaBrO₄·H₂O) have provided detailed structural parameters, showing that the compound crystallizes in the monoclinic space group C2/c with unit cell parameters a = 15.7575(19) Å, b = 5.7373(15) Å, c = 11.3390(19) Å, and β = 111.193(10)° [2].

In the crystal structure of sodium perbromate monohydrate, the perbromate ion exhibits nearly perfect tetrahedral geometry despite not being subject to symmetry constraints [2]. The average observed bromine-oxygen (Br-O) bond distance is 1.601(4) Å, while the average oxygen-bromine-oxygen (O-Br-O) angle is 109.5(9)°, which aligns closely with the ideal tetrahedral angle [2]. These values demonstrate the remarkable regularity of the perbromate ion's geometry in the crystalline state.

Lithium perbromate monohydrate (LiBrO₄·H₂O) has also been crystallographically characterized, showing isomorphism with sodium perbromate monohydrate [40]. At room temperature (296 K), the average Br-O distance in lithium perbromate monohydrate is 1.610(4) Å with an average O-Br-O angle of 109.5(6)° [40]. When cooled to 173 K, these values remain nearly unchanged at 1.613(4) Å and 109.5(7)°, respectively, indicating the structural stability of the perbromate ion across different temperatures [40].

The table below summarizes key crystallographic parameters for selected perbromate salts:

| Perbromate Salt | Crystal System | Space Group | Average Br-O Distance (Å) | Average O-Br-O Angle (°) |

|---|---|---|---|---|

| NaBrO₄·H₂O | Monoclinic | C2/c | 1.601(4) | 109.5(9) |

| LiBrO₄·H₂O | Monoclinic | C2/c | 1.610(4) at 296 K | 109.5(6) at 296 K |

| LiBrO₄·H₂O | Monoclinic | C2/c | 1.613(4) at 173 K | 109.5(7) at 173 K |

| CsBrO₄ | Tetragonal | I4₁/amd | Not specified | Not specified |

Cesium perbromate (CsBrO₄) represents another important perbromate salt that has been crystallographically characterized [29]. Initially, its space group was incorrectly assigned as I4₁/a, but subsequent studies confirmed the correct space group to be I4₁/amd [29]. This compound is isostructural with the high-temperature modification of cesium perrhenate (α-CsReO₄), suggesting potential phase transformations at different temperatures [29].

The rigid-body behavior of the perbromate ion in these crystal structures is noteworthy [2] [40]. In sodium perbromate monohydrate, the average rigid-body corrected Br-O distance is 1.624(3) Å, while in lithium perbromate monohydrate, it is also 1.624(3) Å at room temperature [40]. This remarkable consistency across different salts underscores the inherent stability of the perbromate ion's tetrahedral geometry [2] [40].

Raman and Infrared Spectroscopic Signatures

Vibrational spectroscopy, including Raman and infrared spectroscopy, provides crucial information about the molecular structure and bonding in perbromic acid and its salts [7]. These techniques are particularly valuable for characterizing the perbromate ion's tetrahedral geometry and understanding its vibrational modes [7] [9].

Raman spectroscopy studies of potassium perbromate (KBrO₄) in anhydrous hydrogen fluoride have revealed distinctive spectral features associated with the perbromate ion [7]. The Raman spectrum shows characteristic peaks attributed to both the perbromate ion and its undissociated conjugate acid, perbromic acid [7]. Quantitative analysis of these spectra as a function of concentration has enabled the evaluation of equilibrium constants for protonation [7].

The vibrational modes of the perbromate ion can be categorized based on the tetrahedral symmetry of the BrO₄⁻ ion [15]. For a tetrahedral XY₄ molecule or ion, four fundamental vibrational modes are expected: symmetric stretching (ν₁), symmetric deformation (ν₂), asymmetric stretching (ν₃), and asymmetric deformation (ν₄) [15]. The table below presents the characteristic vibrational frequencies for the perbromate ion compared to other tetrahedral oxyanions:

| Ion | ν₁ (cm⁻¹) | ν₂ (cm⁻¹) | ν₃ (cm⁻¹) | ν₄ (cm⁻¹) |

|---|---|---|---|---|

| BrO₄⁻ | 800-900 | 350-400 | 850-950 | 400-450 |

| ClO₄⁻ | 928 | 459 | 1119 | 625 |

| IO₄⁻ | 770 | 330 | 800 | 340 |

The Raman spectrum of the perbromate ion typically shows a strong band in the 800-900 cm⁻¹ region, corresponding to the symmetric stretching mode (ν₁) [7] [9]. This mode is particularly Raman-active due to the high symmetry of the tetrahedral structure [7]. The asymmetric stretching mode (ν₃) appears in the 850-950 cm⁻¹ region, while the deformation modes (ν₂ and ν₄) are observed at lower frequencies [9].

Infrared spectroscopy complements Raman studies by providing additional information about the vibrational modes of perbromic acid and perbromate salts [15]. In the infrared spectrum, the asymmetric stretching mode (ν₃) is particularly intense due to the large change in dipole moment associated with this vibration [15]. The symmetric stretching mode (ν₁), which is strongly Raman-active, is often weak or inactive in the infrared spectrum due to the tetrahedral symmetry of the perbromate ion [15].

Comparative studies of perbromic acid and perchloric acid have revealed interesting differences in their vibrational spectra [7]. Perbromic acid exhibits vibrational frequencies that are generally lower than those of perchloric acid, consistent with the higher atomic mass of bromine compared to chlorine [7]. This spectroscopic evidence supports the structural similarity between these two acids while highlighting the influence of the central atom on vibrational properties [7].

The protonation of the perbromate ion to form perbromic acid leads to notable changes in the vibrational spectrum [7]. Upon protonation, the tetrahedral symmetry is reduced, resulting in the splitting of degenerate vibrational modes and the appearance of new bands associated with the hydroxyl group [7]. These spectral changes provide valuable information about the acid-base properties of perbromic acid and its interaction with solvent molecules [7].

Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy has proven to be an invaluable tool for investigating the structural and electronic properties of perbromic acid and perbromate salts [15]. Various nuclei, including bromine-81 (⁸¹Br), oxygen-17 (¹⁷O), and proton (¹H), have been studied to gain comprehensive insights into these compounds [15].

The ⁸¹Br NMR spectrum of the perbromate ion (BrO₄⁻) shows a characteristic resonance at δ = 2,476 ppm [15]. This chemical shift value is significantly different from those of other bromine oxyanions, reflecting the unique electronic environment of bromine in the +7 oxidation state [15]. The large chemical shift value is consistent with the high oxidation state of bromine and the deshielding effect of the four electronegative oxygen atoms surrounding it [15].

Oxygen-17 NMR studies have provided valuable information about the oxygen environments in perbromate salts [15]. The ¹⁷O NMR spectrum of the perbromate ion shows a characteristic resonance that is coupled to the bromine nucleus [15]. The coupling constant between bromine-79/81 and oxygen-17 (¹J(⁷⁹/⁸¹Br-¹⁷O)) has been measured to be 420 Hz [15]. This large coupling constant indicates a strong interaction between the bromine and oxygen atoms, consistent with the partial double-bond character of the Br-O bonds in the perbromate ion [15].

The table below summarizes key NMR parameters for the perbromate ion compared to other halogen oxyanions:

| Ion | ⁸¹Br Chemical Shift (ppm) | ¹⁷O Chemical Shift (ppm) | ¹J(X-¹⁷O) (Hz) |

|---|---|---|---|

| BrO₄⁻ | 2,476 | Not specified | 420 |

| ClO₄⁻ | Not applicable | Not specified | 85 (³⁵/³⁷Cl-¹⁷O) |

| IO₄⁻ | Not applicable | Not specified | Not resolved |

Proton NMR studies of perbromic acid solutions have been challenging due to the rapid exchange of acidic protons with solvent molecules [13] [14]. However, these studies have provided insights into the acid strength and dissociation behavior of perbromic acid [7]. Comparative NMR studies have shown that perbromic acid is approximately six times stronger than perchloric acid in anhydrous hydrogen fluoride, with an estimated aqueous dissociation constant of ~10⁸·⁵ [7].

NMR spectroscopy has also been used to investigate the interactions between perbromic acid or perbromate salts and various substrates [13] [14]. These studies have contributed to understanding the reactivity patterns and coordination chemistry of these compounds [13] [14]. The high resolution and sensitivity of modern NMR techniques have enabled the detection of subtle structural changes and weak interactions that might be difficult to observe using other spectroscopic methods [13] [14].

Temperature-dependent NMR studies have provided information about the dynamic behavior of perbromic acid and perbromate salts [15]. These studies have revealed conformational changes, exchange processes, and phase transitions that occur at different temperatures [15]. Such dynamic information complements the static structural data obtained from crystallographic studies, offering a more complete understanding of these compounds [15].

Computational Modeling of Molecular Geometry

Computational chemistry has emerged as a powerful approach for investigating the molecular geometry, electronic structure, and spectroscopic properties of perbromic acid and perbromate salts [17] [19]. Various computational methods, including density functional theory (DFT) and ab initio calculations, have been employed to model these compounds and predict their properties [17] [22].

The molecular geometry of perbromic acid (HBrO₄) has been extensively studied using computational methods [17] [19]. These calculations consistently predict a tetrahedral arrangement of oxygen atoms around the central bromine atom, with one oxygen atom bonded to a hydrogen atom [19]. The calculated Br-O bond lengths in the perbromate ion typically range from 1.61 to 1.65 Å, in good agreement with experimental crystallographic data [17] [19].

For the perbromate ion (BrO₄⁻), computational studies confirm the tetrahedral geometry with four equivalent Br-O bonds [19] [21]. The bond angles are predicted to be close to the ideal tetrahedral angle of 109.5°, consistent with experimental observations [19] [21]. The high symmetry of the perbromate ion (point group Td) simplifies the computational analysis and allows for efficient calculation of its properties [19] [21].

The table below presents calculated geometric parameters for perbromic acid and the perbromate ion from various computational studies:

| Species | Method | Br-O Bond Length (Å) | O-Br-O Bond Angle (°) | O-H Bond Length (Å) |

|---|---|---|---|---|

| HBrO₄ | DFT/B3LYP | 1.63-1.65 | 109.2-110.5 | 0.97-0.98 |

| BrO₄⁻ | DFT/B3LYP | 1.61-1.62 | 109.5 | Not applicable |

| HBrO₄ | MP2 | 1.62-1.64 | 109.0-110.8 | 0.96-0.97 |

| BrO₄⁻ | MP2 | 1.60-1.61 | 109.5 | Not applicable |

Vibrational frequency calculations have been performed to predict the Raman and infrared spectra of perbromic acid and perbromate salts [17] [22]. These calculations provide valuable assignments of the observed spectral bands and help interpret experimental data [17] [22]. The calculated vibrational frequencies for the perbromate ion typically show good agreement with experimental values, validating the computational approach [17] [22].

Electronic structure calculations have provided insights into the bonding nature and electronic properties of perbromic acid and perbromate salts [17] [19]. These calculations reveal that the Br-O bonds in the perbromate ion have significant covalent character, despite the formal ionic representation [17] [19]. The high oxidation state of bromine (+7) leads to a substantial positive charge on the bromine atom, which is partially neutralized by electron donation from the oxygen atoms [17] [19].

Computational studies have also investigated the acid-base properties of perbromic acid [17] [18]. These calculations predict a high acidity for perbromic acid, consistent with experimental observations [17] [18]. The calculated proton affinity of the perbromate ion is relatively low, explaining the strong acid character of perbromic acid [17] [18].

Solvent effects on the structure and properties of perbromic acid have been modeled using various computational approaches, including implicit solvent models and explicit solvent molecules [17] [22]. These studies reveal that solvation significantly affects the geometry, electronic structure, and acidity of perbromic acid [17] [22]. The inclusion of solvent effects is crucial for accurate prediction of properties in solution, where most experimental measurements are performed [17] [22].

XLogP3

Wikipedia

Bromine tetraoxide